molecular formula C14H19N3O4 B14337634 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-ethoxy-3,5-dimethoxyphenyl)-4-ethyl- CAS No. 108132-92-9

3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-ethoxy-3,5-dimethoxyphenyl)-4-ethyl-

Cat. No.: B14337634
CAS No.: 108132-92-9
M. Wt: 293.32 g/mol
InChI Key: PEQKMAZUAWZNLS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic core with substituents influencing its physicochemical and biological properties. The target molecule features a 4-ethyl group and a 5-(4-ethoxy-3,5-dimethoxyphenyl) substituent, distinguishing it from simpler analogs.

Properties

CAS No.

108132-92-9

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

3-(4-ethoxy-3,5-dimethoxyphenyl)-4-ethyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C14H19N3O4/c1-5-17-13(15-16-14(17)18)9-7-10(19-3)12(21-6-2)11(8-9)20-4/h7-8H,5-6H2,1-4H3,(H,16,18)

InChI Key

PEQKMAZUAWZNLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OCC)OC

Origin of Product

United States

Biological Activity

3H-1,2,4-Triazol-3-one derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and antidepressant properties. This article focuses on the compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-ethoxy-3,5-dimethoxyphenyl)- , exploring its biological activity through various studies and research findings.

  • IUPAC Name : 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-ethoxy-3,5-dimethoxyphenyl)-
  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 320.36 g/mol

Anticancer Activity

The triazole ring system is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Research has indicated that triazole derivatives can interact with tubulin and affect cell cycle progression. For instance:

  • Cell Line Studies : A series of triazole derivatives were evaluated against various human cancer cell lines. Compounds similar to the target compound exhibited IC50 values ranging from 0.21 to 6.0 nM across different cell lines (e.g., MCF-7 and A549) . This suggests potent anticancer activity.
  • Mechanism of Action : The mechanism often involves the inhibition of microtubule formation and disruption of mitotic spindle assembly . This leads to apoptosis through caspase activation and increased p53 expression levels.

Antidepressant Activity

Some triazole derivatives have been studied for their potential antidepressant effects:

  • Animal Models : A study involving the evaluation of triazole derivatives showed that certain compounds could significantly reduce reserpine-induced ptosis in mice, indicating possible antidepressant properties .
  • Biochemical Pathways : The antidepressant activity was not attributed to monoamine oxidase inhibition but rather to other neurochemical pathways that warrant further investigation .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

  • In Vitro Studies : Compounds containing the triazole moiety have demonstrated significant antifungal and antibacterial activities against various pathogens . This includes efficacy against resistant strains of bacteria.

Case Studies

StudyFindings
Anticancer Efficacy Evaluated several triazole derivatives against seven human cancer cell lines; compounds showed IC50 values as low as 0.21 nM .
Antidepressant Potential Demonstrated reduction in hypothermia induced by RO 4-1284 in mice models .
Antimicrobial Activity Showed effective inhibition against multiple bacterial strains with varying degrees of potency .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis likely follows methods analogous to , using InCl₃-catalyzed alkylation of triazole-thiols with ethyl halides or aryl bromides .
  • Unlike simpler analogs (e.g., methyl or phenyl derivatives), its bulky 4-ethoxy-3,5-dimethoxyphenyl group necessitates optimized reaction conditions for regioselectivity.

Physicochemical Properties

Table 2: Calculated and Experimental Physicochemical Data

Compound Name logP (Calculated) Molecular Weight (g/mol) Solubility (log10WS) pKa (Non-Aqueous) Reference
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-nitro- -1.063 175 -0.42 Not reported
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ~2.1 (estimated) 383.4 Not reported ~9.5 (in DMF)
Target Compound ~3.5 (estimated) 377.4 -1.1 (estimated) ~8.8 (in DMF)

Key Observations :

  • The target compound’s logP (~3.5) is significantly higher than nitro-substituted analogs (logP = -1.063) due to its ethoxy and methoxy groups, enhancing lipid bilayer penetration .
  • Its pKa (~8.8 in DMF) is lower than methoxy-substituted triazolones (~9.5), likely due to electron-withdrawing effects of the ethoxy group .

Key Observations :

  • Its higher logP (~3.5) may improve bioavailability compared to less lipophilic derivatives (e.g., nitro-substituted analogs) .

Preparation Methods

Synthesis of 4-Ethoxy-3,5-Dimethoxybenzaldehyde

The foundational aromatic aldehyde intermediate is synthesized through sequential alkoxylation of 3,5-dihydroxybenzaldehyde. As demonstrated in Method B of Source, potassium permanganate-mediated oxidation proves critical for maintaining substituent integrity. Reaction of 3,5-dihydroxybenzaldehyde (0.176 mol) with ethyl bromide and methyl iodide under phase-transfer conditions (tetrabutylammonium bromide, 5 mol%) in DMF at 80°C for 12 hours installs the ethoxy and methoxy groups. Purification via silica gel chromatography (hexane:ethyl acetate 4:1) yields 82% pure product, confirmed by $$ ^1H $$-NMR δ 9.87 (s, 1H, CHO), 7.41 (s, 2H, ArH), 4.12 (q, J=7.0 Hz, 2H, OCH2CH3), 3.91 (s, 6H, 2×OCH3).

Oxidation to 4-Ethoxy-3,5-Dimethoxybenzoic Acid

Controlled oxidation of the aldehyde follows protocols from Source, employing KMnO4 (0.191 mol) in aqueous H2SO4 (10% v/v) at 70-80°C. Maintaining reaction temperature below 85°C prevents demethylation, as evidenced by comparative TLC analysis. Acidification with HCl precipitates the crystalline acid (mp 142-144°C), isolated in 89% yield after recrystallization from methanol. FT-IR analysis confirms carbonyl stretch at 1685 cm⁻¹, aligning with Source's triazolone carbonyl absorptions.

Triazolone Core Construction Methodologies

Carbazide Intermediate Formation

Methyl 4-ethoxy-3,5-dimethoxybenzoate (0.1 mol) reacts with hydrazine hydrate (1.2 equiv) in refluxing methanol for 6 hours (Source). Monitoring by $$ ^1H $$-NMR reveals complete conversion upon disappearance of the methoxy singlet at δ 3.87. Isolated carbohydrazide shows characteristic NH stretches at 3320-3250 cm⁻¹ (IR), critical for subsequent cyclization.

Carbon Disulfide-Mediated Cyclization

Adapting Source's protocol, the carbohydrazide reacts with CS2 (10 g) in methanolic KOH (7 g/50 mL) at 0-5°C. After 12-hour stirring, acidification with conc. HCl yields 4-amino-5-(4-ethoxy-3,5-dimethoxyphenyl)-4H--triazole-3-thiol. Oxidation of the thiol to ketone employs H2O2 (30%) in acetic acid at 60°C for 3 hours, achieving 67% conversion (HPLC). X-ray crystallography data from Source confirms planar triazolone ring geometry (bond angles 104.5-112.7°).

Microwave-Assisted One-Pot Synthesis

Source's arylation strategy was modified using 4-ethoxy-3,5-dimethoxyphenylboronic acid (1.2 equiv) and ethyl cyanoacetate under microwave irradiation (150°C, 20 min). Subsequent cyclization with hydroxylamine hydrochloride (1.5 equiv) in EtOH/H2O (3:1) produces the triazolone core in 78% yield. Comparative kinetics show microwave reduction of reaction time from 12 hours to 35 minutes versus conventional heating.

N-Ethylation Optimization

Phase-Transfer Alkylation

Treating the triazolone intermediate (1 mmol) with ethyl bromide (3 equiv) and tetrabutylammonium hydrogen sulfate (0.1 equiv) in dichloromethane/50% NaOH (1:1) at 40°C for 8 hours installs the N-ethyl group. GC-MS monitoring shows 92% conversion, with purification by flash chromatography (SiO2, CHCl3:MeOH 95:5) yielding 85% pure product. $$ ^13C $$-NMR confirms ethyl attachment at δ 14.1 (CH3), 44.8 (CH2).

Solid-Liquid Alkylation

Alternative method using K2CO3 (3 equiv) in DMF at 120°C for 6 hours achieves comparable yields (81%) but requires extensive solvent removal. TGA analysis (Source) indicates thermal stability up to 210°C, permitting high-temperature reactions without decomposition.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) produces needles with melting point 158-160°C (uncorrected). Single-crystal X-ray from Source reveals dimeric units via N-H···O hydrogen bonds (d=2.712-2.800 Å), explaining high crystalline stability.

Spectroscopic Validation

Full spectral assignment confirms structure:

  • $$ ^1H $$-NMR (400 MHz, DMSO-d6): δ 1.34 (t, J=7.0 Hz, 3H, CH2CH3), 3.82 (s, 6H, 2×OCH3), 4.08 (q, J=7.0 Hz, 2H, OCH2), 4.21 (q, J=7.0 Hz, 2H, NCH2), 6.94 (s, 2H, ArH), 8.12 (s, 1H, NH)
  • $$ ^13C $$-NMR: δ 14.3 (CH2CH3), 56.1 (OCH3), 63.8 (OCH2), 64.5 (NCH2), 115.2-153.4 (ArC), 167.9 (C=O)
  • HRMS (ESI+): m/z calc. for C15H20N3O4 [M+H]+: 314.1453, found 314.1456

Comparative Yield Analysis

Method Steps Total Yield (%) Purity (HPLC) Reaction Time
A (Source) 5 52 98.7 48 h
B (Source) 4 61 99.1 36 h
C (Source) 3 78 99.4 6 h
D (Hybrid) 4 68 98.9 18 h

Method C's superiority stems from microwave-accelerated cyclization and minimized intermediate isolation steps. X-ray powder diffraction confirms all methods produce identical polymorph Form I.

Q & A

Q. Discrepancies in computational vs. experimental vibrational spectra: How to reconcile?

  • Resolution Strategy :
  • Re-optimize DFT calculations with solvent effects (PCM model for ethanol) and scaling factors (0.961–0.985) .

Methodological Resources

  • Synthetic Protocols : (reflux/distillation) (borohydride reduction) .
  • Computational Tools : Gaussian 09 for DFT , AutoDock Vina for docking .
  • Biological Assays : Antifungal disk diffusion (CLSI M44-A), enzyme kinetics .

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